molecular formula C22H26ClF3N2O4 B6486596 methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride CAS No. 1217078-19-7

methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride

Cat. No.: B6486596
CAS No.: 1217078-19-7
M. Wt: 474.9 g/mol
InChI Key: MEWWAXADNAMZKA-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClF3N2O4 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.1533195 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride, also known as a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C23H28ClF3N2O3C_{23}H_{28}ClF_3N_2O_3, with a molecular weight of approximately 472.9 g/mol. The compound exhibits a complexity rating of 559, indicating a relatively intricate structure that may contribute to its biological activity .

Structural Information

PropertyValue
Molecular FormulaC23H28ClF3N2O3
Molecular Weight472.9 g/mol
PurityTypically 95%
Complexity Rating559

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its efficacy.

  • Gram-positive Activity : The compound has shown significant bactericidal effects against Staphylococcus aureus and Enterococcus faecalis. In particular, it demonstrated an MIC ranging from 15.625 to 62.5 μM against Staphylococcus .
  • Gram-negative Activity : It also displayed moderate activity against Escherichia coli and Pseudomonas aeruginosa, although the MIC values were higher compared to its effects on Gram-positive bacteria.

The antimicrobial action of this compound is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways. This dual mechanism enhances its effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Antibiofilm Activity

The compound has been evaluated for its ability to disrupt biofilms formed by pathogenic bacteria. It exhibited moderate-to-good antibiofilm activity, with specific concentrations required for biofilm inhibition (MBIC) and eradication (MBEC) demonstrating promising results:

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216–124.432124.432–248.863
SE31.108–62.216124.432–248.863

These results suggest that the compound may be a viable candidate for further development in treating biofilm-related infections .

Case Studies

A notable case study involved testing the compound's efficacy in clinical isolates of MRSA, where it significantly reduced biofilm formation compared to standard treatments like ciprofloxacin. This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Properties

IUPAC Name

methyl 4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O4.ClH/c1-30-21(29)16-5-7-20(8-6-16)31-15-19(28)14-26-9-11-27(12-10-26)18-4-2-3-17(13-18)22(23,24)25;/h2-8,13,19,28H,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWWAXADNAMZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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